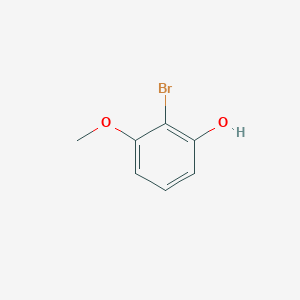
2-Bromo-3-methoxyphenol
Vue d'ensemble
Description
2-Bromo-3-methoxyphenol is a chemical compound with the empirical formula C7H7BrO2 . It has a molecular weight of 203.03 and is commonly used in research and development .
Synthesis Analysis
The synthesis of 2-Bromo-3-methoxyphenol can be achieved through various methods. One such method involves the use of n-butyllithium in tetrahydrofuran and hexane, followed by the addition of 1,2-dibromoethane . Another method involves the use of trifluoromethanesulfonic acid anhydride in pyridine .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methoxyphenol consists of a phenol group (an aromatic ring with a hydroxyl group) that is substituted with a bromine atom and a methoxy group .Physical And Chemical Properties Analysis
2-Bromo-3-methoxyphenol is a solid with a melting point of 74-79 °C . It has a density of 1.6±0.1 g/cm³ and a boiling point of 246.5±20.0 °C at 760 mmHg .Applications De Recherche Scientifique
Use in the Synthesis of Bioactive Natural Products and Conducting Polymers
Specific Scientific Field
Chemistry, specifically organic synthesis .
Summary of the Application
Phenol derivatives like 2-Bromo-3-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
Methods of Application or Experimental Procedures
Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
Results or Outcomes
Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
Use as Antioxidants, Ultraviolet Absorbers, and Flame Retardants
Specific Scientific Field
Summary of the Application
m-Aryloxy phenols, a category that includes 2-Bromo-3-methoxyphenol, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
Methods of Application or Experimental Procedures
They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Results or Outcomes
The use of m-aryloxy phenols in these applications has been found to enhance the properties of the materials, making them more durable and resistant to environmental factors .
Use in the Synthesis of Spirocyclic Aminochroman Derivative
Summary of the Application
2-Bromo-3-methoxyphenol is useful in the synthesis of spirocyclic aminochroman derivative .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the source. However, it typically involves a series of chemical reactions to transform 2-Bromo-3-methoxyphenol into the desired compound .
Results or Outcomes
The outcome of this application is the successful synthesis of spirocyclic aminochroman derivative, which can have various uses in chemical and pharmaceutical industries .
Use in Material Science
Specific Scientific Field
Summary of the Application
2-Bromo-3-methoxyphenol is used in the production of plastics, adhesives, and coatings due to its ability to improve these materials’ thermal stability and flame resistance .
Methods of Application or Experimental Procedures
The compound is incorporated into the materials during their production process, enhancing their properties .
Results or Outcomes
The use of 2-Bromo-3-methoxyphenol in these applications has been found to enhance the properties of the materials, making them more durable and resistant to environmental factors .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFJMEJVRHBPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567827 | |
| Record name | 2-Bromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methoxyphenol | |
CAS RN |
135999-16-5 | |
| Record name | 2-Bromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 135999-16-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)
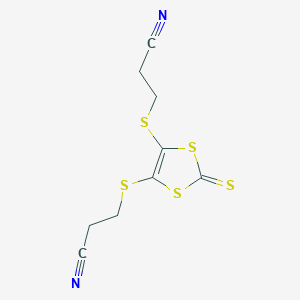
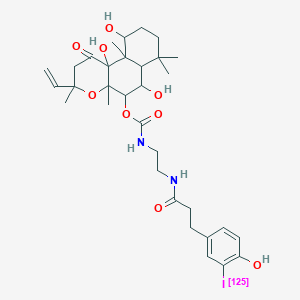
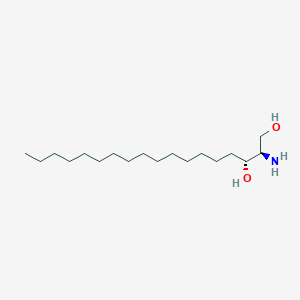
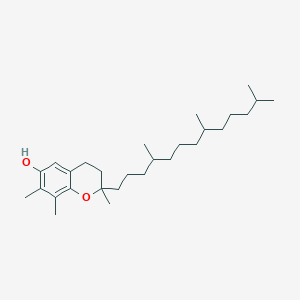
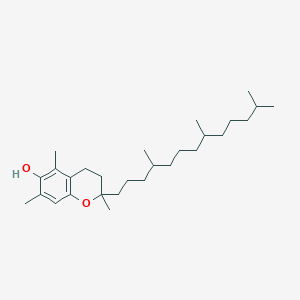
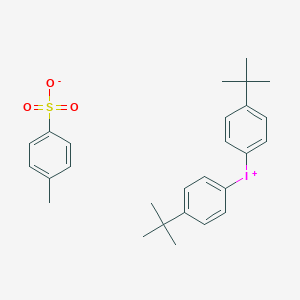
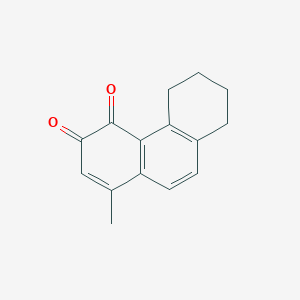
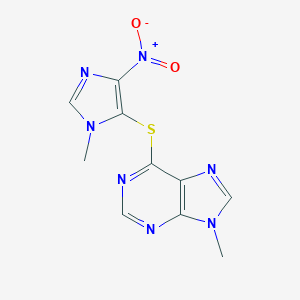
![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)
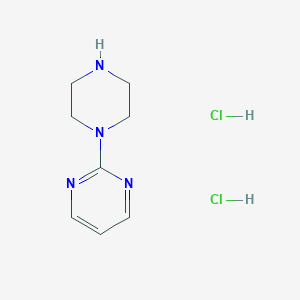
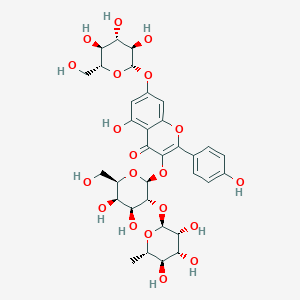
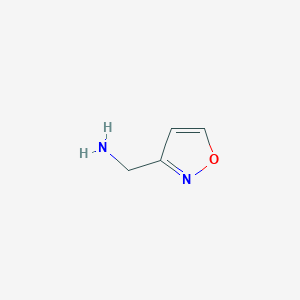
![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)